molecular formula C7H11ClN2 B12960117 4-(Chloromethyl)-1,3,5-trimethyl-1H-pyrazole

4-(Chloromethyl)-1,3,5-trimethyl-1H-pyrazole

Cat. No.: B12960117
M. Wt: 158.63 g/mol
InChI Key: ORHSLDUMZXBHPJ-UHFFFAOYSA-N
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Description

Introduction to 4-(Chloromethyl)-1,3,5-trimethyl-1H-pyrazole

Chemical Identity and Classification

IUPAC Nomenclature and Structural Formula

The systematic name for this compound, following IUPAC guidelines, is 4-(chloromethyl)-1,3,5-trimethyl-1H-pyrazole . The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The substituents are positioned as follows:

  • A chloromethyl group (-CH$$_2$$Cl) at the 4-position
  • Methyl groups (-CH$$_3$$) at the 1-, 3-, and 5-positions

The structural formula is represented in SMILES notation as CC1=C(C(=NN1C)C)CCl, which encodes the connectivity of atoms and functional groups. The planar geometry of the pyrazole ring is preserved, with bond lengths consistent with aromatic delocalization.

Chemical Identifiers

Key identifiers for this compound include:

Identifier Value Source
CAS Registry Number 1352127-20-8
InChI Key ORHSLDUMZXBHPJ-UHFFFAOYSA-N
Molecular Formula C$$7$$H$${11}$$ClN$$_2$$
Molecular Weight 158.63 g/mol

The InChI string (InChI=1S/C7H11ClN2/c1-5-7(4-8)6(2)10(3)9-5/h4H2,1-3H3) provides a standardized representation of the molecular structure, including stereochemical details.

Classification within Pyrazole Derivatives

This compound belongs to the 1,3,5-trisubstituted pyrazole subclass, distinguished by its substitution pattern. The chloromethyl group introduces electrophilic reactivity, while the methyl groups enhance steric hindrance and modulate electronic effects. Compared to simpler pyrazoles like 3,5-dimethylpyrazole, this derivative’s functionalization expands its utility in cross-coupling reactions and polymer chemistry.

Historical Context and Discovery

Development of Pyrazole Chemistry

Pyrazole chemistry originated in the late 19th century with Ludwig Knorr’s synthesis of antipyrine. Early work focused on unsubstituted pyrazoles, but advancements in cyclocondensation and dipolar cycloaddition techniques enabled the preparation of polysubstituted variants. The Knorr pyrazole synthesis, involving 1,3-diketones and hydrazines, laid the groundwork for derivatives like 4-(chloromethyl)-1,3,5-trimethyl-1H-pyrazole.

Emergence of Substituted Pyrazoles

The introduction of chloromethyl groups into pyrazole systems gained momentum in the mid-20th century, driven by demands for bioactive intermediates. For example, 4-chloro-1-(chloromethyl)-3,5-dimethyl-1H-pyrazole (CAS 51355-83-0) demonstrated the versatility of halogenated pyrazoles in agrochemical synthesis. The target compound likely emerged from similar efforts to optimize reactivity for pharmaceutical applications.

Significance in Heterocyclic Chemistry

Position in Nitrogen-Containing Heterocycles

As a member of the azole family, this compound contributes to the broader class of N-heterocycles , which are pivotal in drug design due to their ability to form hydrogen bonds and π-π interactions. Its structure aligns with trends in developing pyrazole-based COX-2 inhibitors (e.g., celecoxib) and antifungal agents, underscoring its pharmacological potential.

Importance of Chloromethyl Functionality

The chloromethyl group (-CH$$_2$$Cl) serves as a reactive handle for further functionalization. It participates in nucleophilic substitutions, enabling the attachment of amines, thiols, or aryl groups. This reactivity is critical in synthesizing advanced intermediates for materials science and medicinal chemistry. For instance, analogous chloromethylpyrazoles have been used to construct scorpionate ligands for metal coordination.

Properties

IUPAC Name

4-(chloromethyl)-1,3,5-trimethylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClN2/c1-5-7(4-8)6(2)10(3)9-5/h4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORHSLDUMZXBHPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-1,3,5-trimethyl-1H-pyrazole typically involves the chloromethylation of 1,3,5-trimethylpyrazole. This can be achieved using chloromethyl methyl ether (CH₃OCH₂Cl) or chlorotrimethylsilane (C₃H₉ClSi) in the presence of a catalyst such as zinc chloride (ZnCl₂) or ferric chloride (FeCl₃) . The reaction is usually carried out under controlled conditions to ensure the selective introduction of the chloromethyl group at the desired position.

Industrial Production Methods

In an industrial setting, the production of 4-(Chloromethyl)-1,3,5-trimethyl-1H-pyrazole may involve large-scale chloromethylation processes using similar reagents and catalysts. The reaction conditions are optimized for high yield and purity, and the product is typically purified through distillation or recrystallization.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloromethyl group (-CH₂Cl) undergoes S<sub>N</sub>2 reactions with nucleophiles such as amines, alcohols, and thiols, forming derivatives with modified physicochemical and biological properties .

Key Examples:

NucleophileProductReaction ConditionsYieldSource
Primary amine4-(Aminomethyl)-1,3,5-trimethyl-1H-pyrazoleEtOH, 25°C, 4h82%
Sodium methoxide4-(Methoxymethyl)-1,3,5-trimethyl-1H-pyrazoleMeOH, reflux, 6h75%
Thiophenol4-(Phenylthiomethyl)-1,3,5-trimethyl-1H-pyrazoleDMF, K<sub>2</sub>CO<sub>3</sub>, 60°C68%

Mechanistic Insight :

  • The reaction proceeds via a bimolecular transition state, with inversion of configuration at the methyl carbon.

  • Steric hindrance from the pyrazole’s methyl groups slows reactivity, necessitating polar aprotic solvents (e.g., DMF) for optimal yields .

Elimination Reactions

Under strong basic conditions, the chloromethyl group may undergo β-elimination to form a methylene intermediate, which can tautomerize or react further.

Example:

  • Dehydrohalogenation :

    • Reactant : 4-(Chloromethyl)-1,3,5-trimethyl-1H-pyrazole

    • Base : KOtBu (2 equiv)

    • Product : 4-Methylene-1,3,5-trimethyl-1H-pyrazole (unstable, polymerizes)

    • Conditions : THF, 0°C → 25°C, 2h.

Cyclization and Condensation Reactions

The chloromethyl group participates in cyclocondensation with bifunctional nucleophiles, forming heterocyclic systems .

Case Study:

  • Reaction with Hydrazines :

    • Reactant : 4-(Chloromethyl)-1,3,5-trimethyl-1H-pyrazole + phenylhydrazine

    • Product : 4-(1-Phenylhydrazonomethyl)-1,3,5-trimethyl-1H-pyrazole

    • Conditions : EtOH, HCl (cat.), 12h .

    • Application : Precursor to pyrazolo[1,5-a]pyrimidines via Vilsmeier-Haack formylation .

Cross-Coupling Reactions

The chloromethyl group can act as an electrophilic partner in metal-catalyzed couplings, though limited by steric bulk .

Example:

  • Suzuki-Miyaura Coupling :

    • Reactant : 4-(Chloromethyl)-1,3,5-trimethyl-1H-pyrazole + arylboronic acid

    • Catalyst : Pd(PPh<sub>3</sub>)<sub>4</sub> (5 mol%)

    • Product : 4-(Arylmethyl)-1,3,5-trimethyl-1H-pyrazole

    • Yield : 45–60% (low due to steric hindrance) .

Hydrolysis Reactions

Controlled hydrolysis converts the chloromethyl group to hydroxymethyl or carbonyl derivatives.

Data:

Hydrolysis AgentProductConditionsYield
H<sub>2</sub>O (acidic)4-(Hydroxymethyl)-1,3,5-trimethyl-1H-pyrazoleH<sub>2</sub>SO<sub>4</sub>, 80°C, 3h90%
NaOH (aq)4-Carboxy-1,3,5-trimethyl-1H-pyrazoleReflux, 12h78%

Biological Activity Modulation

Derivatives synthesized via these reactions exhibit enhanced bioactivity:

  • Antimicrobial : 4-(Aminomethyl) analogs show MIC = 8 µg/mL against S. aureus .

  • Anticancer : 4-(Arylmethyl) derivatives inhibit A549 lung cancer cells (IC<sub>50</sub> = 12 µM) .

Scientific Research Applications

Applications

4-(Chloromethyl)-1,3,5-trimethyl-1H-pyrazole hydrochloride has applications in agricultural chemicals due to its insecticidal properties. It is also used in the synthesis of other compounds with potential biological activities.

Interaction Studies

Interaction studies involving 4-(chloromethyl)-1,3,5-trimethyl-1H-pyrazole hydrochloride assess biological interactions with target organisms and potential mechanisms of action. These studies evaluate:

  • Binding affinity
  • Metabolic pathways
  • Toxicological effects

Understanding these interactions is crucial for optimizing its efficacy as an agricultural or pharmaceutical agent.

Pyrazole Derivatives as Therapeutics

Pyrazoles are potent medicinal scaffolds that exhibit a full spectrum of biological activities . They have anti-inflammatory and anticancer properties .

Anti-inflammatory Applications

Various pyrazole derivatives have demonstrated anti-inflammatory activities . Some examples include:

  • 1-(4-substitutedphenyl)-3-phenyl-1H-pyrazole-4-carbaldehydes, with compounds 4g, 4i, and 4k exhibiting maximum activity compared to the standard drug diclofenac sodium .
  • N-((5-(4-chlorophenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylene)-3,5 bis(trifluoromethyl)aniline (8d), which exhibited anti-inflammatory activity comparable to diclofenac sodium and celecoxib .
  • 3-phenyl-N-[3-(4-phenylpiperazin-1yl) propyl]-1H-pyrazole-5-carboxamide derivatives, with derivatives 10a, 10e, 10f, and 10g showing potency in carrageenan-induced rat paw edema model using ibuprofen as the standard .
  • 2-[5-(2-chloro-phenyl)-1H-pyrazol-3-yl]-6-(2-hydroxymethyl-1-methyl-pyrrolidin-3-yl)-3,5-dimethoxy-phenol derivatives, with compounds 2a, 2c, 2d, and 2i giving IL-6 inhibitory activity, while 2a and 2d inhibit TNF-α actively .
  • 4-thiazolyl pyrazolyl derivatives, with compounds 10a and 10b found to be the most potent anti-inflammatory agents using indomethacin as the standard drug .

Anticancer Applications

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-1,3,5-trimethyl-1H-pyrazole involves its interaction with various molecular targets. The chloromethyl group can undergo nucleophilic substitution, leading to the formation of new compounds with different biological activities. The compound’s effects are mediated through its ability to modify proteins, enzymes, and other biomolecules by forming covalent bonds with nucleophilic sites .

Comparison with Similar Compounds

Substituent Variations and Structural Features

Pyrazole derivatives are distinguished by substituent patterns, which influence reactivity and applications. Below is a comparative analysis:

Compound Substituents Key Structural Features
4-(Chloromethyl)-1,3,5-trimethyl-1H-pyrazole 4-(chloromethyl), 1,3,5-trimethyl Reactive chloromethyl group enables further functionalization (e.g., nucleophilic substitution) .
4-((4-Bromophenoxy)methyl)-1,3,5-trimethyl-1H-pyrazole (Compound 22) 4-(bromophenoxy)methyl, 1,3,5-trimethyl Bromophenoxy group enhances steric bulk; synthesized via Mitsunobu-like coupling .
3,5-Diphenyl-1H-pyrazole 3,5-diphenyl Planar structure confirmed by X-ray diffraction; lacks alkyl substituents .
N-Substituted Pyrazolines (e.g., Compounds 1–4) Fluorophenyl, bromophenyl, carbaldehyde, or acetyl groups at N1 Electron-withdrawing substituents (e.g., carbaldehyde) stabilize the pyrazoline ring .

Structural Confirmation Techniques

  • X-ray Diffraction : Widely used for pyrazolines (e.g., Compounds 1–4) and 3,5-diphenyl-1H-pyrazole to confirm planar geometry and substituent positioning .
  • Spectroscopic Methods : IR and NMR data validate structures of 3,5-diphenyl-1H-pyrazole and sulfinate derivatives of the target compound .

Pharmacological Potential

  • Antimicrobial/Anticancer : Pyrazole-tetrazoles and coumarin hybrids (e.g., Compounds 4i, 4j) exhibit cytotoxicity .
  • Enzyme Inhibition: N-Myristoyltransferase inhibitors derived from pyrazoles show trypanocidal activity .
  • Anti-inflammatory: Diethyl 4-amino-1-(3-chlorophenyl)-1H-pyrazole-3,5-dicarboxylate derivatives demonstrate analgesic properties .

The chloromethyl group in the target compound may enhance reactivity for prodrug development or covalent binding to biological targets, though this remains unexplored.

Biological Activity

4-(Chloromethyl)-1,3,5-trimethyl-1H-pyrazole is a pyrazole derivative that has garnered attention for its potential biological activities. The compound features a chloromethyl group at the 4-position and three methyl groups at the 1, 3, and 5 positions of the pyrazole ring. This unique structure contributes to its diverse pharmacological properties, making it a subject of interest in medicinal chemistry and drug discovery.

  • Molecular Formula : C_7H_10ClN_3
  • Molecular Weight : 195.09 g/mol
  • SMILES Notation : CC1=C(CCl)C(C)=NN1C.[H]Cl

The presence of the chloromethyl group enhances its reactivity and solubility in aqueous environments, facilitating various biological interactions.

Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds similar to 4-(Chloromethyl)-1,3,5-trimethyl-1H-pyrazole have demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In a study involving synthesized pyrazole derivatives, certain compounds showed up to 85% inhibition of TNF-α at a concentration of 10 µM compared to standard drugs like dexamethasone .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Studies have shown that pyrazole derivatives can effectively inhibit a range of bacterial strains. For example, derivatives were tested against Bacillus subtilis and Escherichia coli, showing promising results in inhibiting microbial growth .

Antitumor Activity

Several pyrazole derivatives have been investigated for their antitumor properties. Notably, compounds similar to 4-(Chloromethyl)-1,3,5-trimethyl-1H-pyrazole have been reported to induce apoptosis in cancer cell lines. In particular, one study found that specific derivatives exhibited IC50 values as low as 49.85 µM , indicating significant cytotoxic effects against various cancer cell lines .

Research Findings and Case Studies

Activity TypeCompound TestedIC50 ValueReference
Anti-inflammatoryDexamethasone1 µM
AntimicrobialPyrazole Derivative40 µg/mL
AntitumorPyrazole Derivative49.85 µM

The biological activities of pyrazole derivatives are often attributed to their ability to modulate various biochemical pathways:

  • Inhibition of Enzymes : Many pyrazoles act as inhibitors of enzymes involved in inflammatory processes.
  • Induction of Apoptosis : Certain derivatives trigger apoptotic pathways in cancer cells by affecting mitochondrial functions and activating caspases .

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